4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and an ethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE typically involves the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-ethylphenylpropanamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade solvents and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper and are conducted under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Reduced amides, hydrazines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-ethylphenyl)propanamide
- 3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}-N-[3-(trifluoromethyl)phenyl]propanamide
Uniqueness
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20BrN3O2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide |
InChI |
InChI=1S/C19H20BrN3O2/c1-2-14-5-9-17(10-6-14)22-18(24)11-12-19(25)23-21-13-15-3-7-16(20)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
UQRUELFVHUTVRB-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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